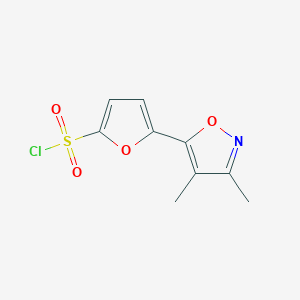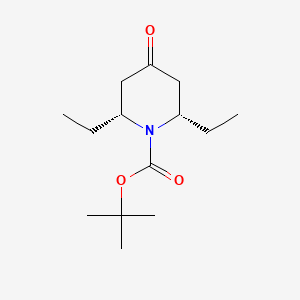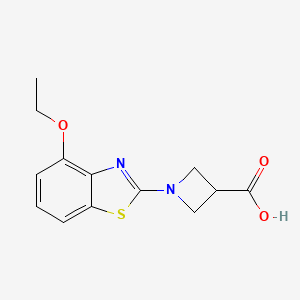![molecular formula C14H24O2 B1440632 2-[(3-Ethyl-1-adamantyl)oxy]ethanol CAS No. 1266678-99-2](/img/structure/B1440632.png)
2-[(3-Ethyl-1-adamantyl)oxy]ethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry: Neurological Treatments
Adamantane derivatives, including “2-[(3-Ethyl-1-adamantyl)oxy]ethanol”, have been noted for their importance in treating neurological conditions. Their structure allows them to interact with various neurological pathways, potentially offering therapeutic benefits for diseases like Alzheimer’s .
Antiviral Applications
The unique chemical structure of adamantane-based compounds lends them antiviral properties. They have been used in clinical settings to treat viral infections, and ongoing research explores their efficacy against a broader range of viruses .
Diabetes Management
Some adamantane derivatives have been applied in the management of type-2 diabetes. Their ability to modulate biochemical pathways makes them valuable for designing drugs that can help control blood sugar levels .
Antioxidant Properties
Studies have shown that adamantane derivatives can exhibit strong antioxidant activities. This property is crucial as it helps in scavenging harmful free radicals, thereby protecting the body from oxidative stress .
Anti-inflammatory Uses
Certain adamantane compounds have demonstrated good anti-inflammatory activities. This is particularly important in the development of treatments for chronic inflammatory diseases .
Catalyst Development
In the field of chemistry, adamantane derivatives are used to develop catalysts. Their stability and unique structural features make them suitable for catalyzing various chemical reactions .
Nanomaterials Engineering
The robust structure of adamantane-based compounds makes them ideal for creating nanomaterials. These materials have applications in electronics, drug delivery systems, and more .
Synthesis of Higher Diamondoids
Adamantane derivatives are also pivotal in synthesizing higher diamondoids, which have applications in materials science and medicinal chemistry due to their unique properties .
Orientations Futures
Adamantane derivatives, such as “2-[(3-Ethyl-1-adamantyl)oxy]ethanol”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research may focus on the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations .
Propriétés
IUPAC Name |
2-[(3-ethyl-1-adamantyl)oxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)16-4-3-15/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREAHLMKOYWUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-1-adamantyl)oxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)

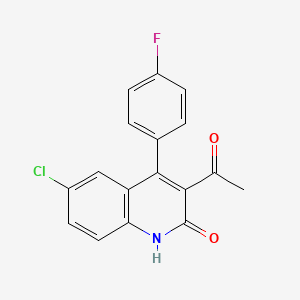

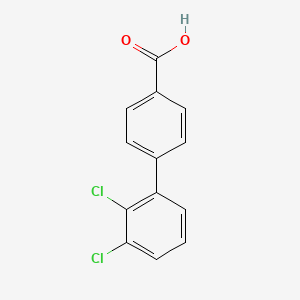
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)
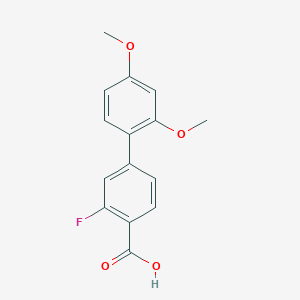
![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)
